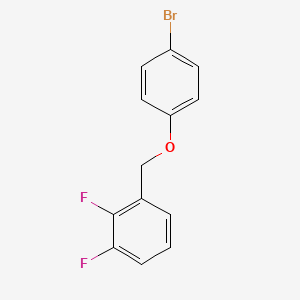
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene typically involves the nucleophilic substitution reaction of 4-bromophenol with 2,3-difluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a difluorobenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of difluorobenzene derivatives.
科学的研究の応用
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
4-Bromophenoxybenzene: Lacks the difluorobenzene moiety, making it less reactive in certain chemical reactions.
2,3-Difluorophenol: Lacks the bromophenoxy group, resulting in different chemical and biological properties.
4-Bromophenylmethanol: Contains a hydroxyl group instead of the difluorobenzene moiety, leading to different reactivity and applications.
Uniqueness: 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H9BrF2O |
|---|---|
分子量 |
299.11 g/mol |
IUPAC名 |
1-[(4-bromophenoxy)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15)13(9)16/h1-7H,8H2 |
InChIキー |
JLODBLJMMUELGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















